

An In-depth Technical Guide to Cyclo(Tyr-Val)

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Compound of Interest

Compound Name: Cyclo(Tyr-Val)

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Abstract

Cyclo(Tyr-Val), a diketopiperazine cyclic dipeptide, is a naturally occurring metabolite first identified in the marine actinomycete *Nocardiosis gilva*. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of **Cyclo(Tyr-Val)**. It details the experimental protocols for its isolation and characterization, including the spectroscopic data that defined its structure. While initial biological screenings did not reveal significant antioxidant, antitumor, or antifungal activities, its structural class, the diketopiperazines, is known for a wide range of bioactivities, suggesting the potential for further investigation and analog development. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of **Cyclo(Tyr-Val)** and related compounds.

Introduction

Cyclo(Tyr-Val), with the systematic name (3S,6S)-3-(4-hydroxybenzyl)-6-(propan-2-yl)piperazine-2,5-dione, is a member of the diketopiperazine (DKP) family of cyclic dipeptides. DKPs are a diverse and widely distributed class of natural products found in various organisms, including bacteria, fungi, and marine invertebrates. They are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development. The discovery of **Cyclo(Tyr-Val)** has contributed to the growing library of known DKPs and provides a new molecular entity for further scientific exploration.

Discovery and History

Cyclo(L-Tyr-L-Val) was first isolated and characterized in 2013 by Tian and colleagues from the marine actinomycete, *Nocardiopsis gilva* YIM 90087.[1][2][3] This discovery was part of a broader investigation into the secondary metabolites of this halophilic actinomycete.

Subsequently, **Cyclo(Tyr-Val)** has also been identified as a metabolite produced by the marine bacterium *Pseudomonas putida*, isolated from the sponge *Haliclona* sp.

Initial biological activity screenings of Cyclo(L-Tyr-L-Val) reported in the discovery paper indicated that the compound was inactive as an antioxidant, antitumor, or antifungal agent.[2][3] Despite this initial lack of activity, its presence in patents with broad therapeutic claims suggests continued interest in its potential applications.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **Cyclo(Tyr-Val)** is presented in the table below.

Property	Value	Reference
Systematic Name	(3S,6S)-3-(4-hydroxybenzyl)-6-(propan-2-yl)piperazine-2,5-dione	[4]
Synonyms	Cyclo(L-Tyr-L-Val), Cyclic diketopiperazine-L-valyl-L-tyrosine, Cyclo(Val-Tyr)	[2]
CAS Number	21754-25-6	[2][4]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₃	[2][4]
Molecular Weight	262.3 g/mol	[2][4]
Appearance	White solid	[3]
Purity	>95% by HPLC	[2][3]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO.	[2][3]
Storage	-20°C	[2][3]

Experimental Protocols

Isolation of Cyclo(L-Tyr-L-Val) from *Nocardiosis gilva*

The following protocol is based on the initial discovery and isolation of Cyclo(L-Tyr-L-Val).

4.1.1. Fermentation

A detailed fermentation protocol for the cultivation of *Nocardiosis gilva* to produce Cyclo(L-Tyr-L-Val) would typically involve the following steps. Specific media components and culture conditions from the primary literature are essential for reproducibility.

4.1.2. Extraction and Fractionation

The extraction and fractionation process for isolating Cyclo(L-Tyr-L-Val) generally follows a standard natural product chemistry workflow.

Caption: General workflow for the isolation of **Cyclo(Tyr-Val)**.

4.1.3. Structure Elucidation

The structure of the isolated Cyclo(L-Tyr-L-Val) was determined using a combination of spectroscopic techniques.

Technique	Key Findings
Mass Spectrometry (MS)	The molecular formula was established as $C_{14}H_{18}N_2O_3$ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data.
1H NMR Spectroscopy	The proton NMR spectrum revealed signals corresponding to a tyrosine residue (aromatic protons and β -methylene protons) and a valine residue (α -proton, β -proton, and two methyl groups).
^{13}C NMR Spectroscopy	The carbon NMR spectrum showed resonances for all 14 carbons, including two amide carbonyls, the aromatic carbons of the tyrosine side chain, and the aliphatic carbons of both amino acid residues.
2D NMR (COSY, HMQC, HMBC)	These experiments were used to establish the connectivity of protons and carbons within the tyrosine and valine spin systems and to confirm the cyclic dipeptide structure.

4.2. Chemical Synthesis

While a specific, detailed protocol for the chemical synthesis of **Cyclo(Tyr-Val)** is not readily available in the public domain, the general synthesis of diketopiperazines is well-established. A plausible synthetic route would involve the coupling of protected L-tyrosine and L-valine, followed by deprotection and cyclization.

Caption: A plausible synthetic route for **Cyclo(Tyr-Val)**.

Biological Activity

As previously mentioned, the initial report on Cyclo(L-Tyr-L-Val) indicated a lack of significant activity in the assays performed.[2][3] Specifically, it was found to be inactive as an antioxidant, antitumor, or antifungal agent.

It is important to note that the biological activity of diketopiperazines can be highly specific and dependent on the constituent amino acids, their stereochemistry, and the overall conformation of the molecule. Therefore, the absence of activity in a limited set of initial screens does not preclude the possibility of other, as-yet-undiscovered biological functions. Further research is warranted to explore a wider range of biological targets and assay systems.

Conclusion and Future Perspectives

Cyclo(Tyr-Val) is a structurally characterized diketopiperazine with a documented natural origin. While its own biological activity profile remains largely unexplored beyond initial negative reports, its chemical structure places it within a class of compounds of significant interest to the pharmaceutical and biotechnology industries.

Future research on **Cyclo(Tyr-Val)** could focus on several key areas:

- **Comprehensive Biological Screening:** A broader and more diverse panel of biological assays could uncover previously unknown activities.
- **Analog Synthesis and Structure-Activity Relationship (SAR) Studies:** The chemical synthesis of analogs with modifications to the tyrosine and valine side chains could lead to the discovery of potent and selective bioactive compounds.
- **Investigation of its Ecological Role:** Understanding the function of **Cyclo(Tyr-Val)** in its producing organisms, *Nocardiosis gilva* and *Pseudomonas putida*, could provide insights into its natural role and potential applications.

This technical guide provides a solid foundation of the current knowledge on **Cyclo(Tyr-Val)**, with the aim of stimulating further research into this and other related diketopiperazines.

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